1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-2-ol
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Overview
Description
1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-2-ol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenoxy group, which is further connected to a methylpropan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-2-ol typically involves the reaction of 3-bromo-5-fluorophenol with 2-methylpropan-2-ol in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Catalyst: Palladium on carbon (Pd/C)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-2-one
Reduction: 1-(3-Fluorophenoxy)-2-methylpropan-2-ol
Substitution: 1-(3-Methoxy-5-fluorophenoxy)-2-methylpropan-2-ol
Scientific Research Applications
1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
- 1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol
- 2-[(3-Bromo-5-fluorophenoxy)methyl]oxirane
- 3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-amine
Uniqueness: 1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-2-ol is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenoxy)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c1-10(2,13)6-14-9-4-7(11)3-8(12)5-9/h3-5,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBUKMKLMFOCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC(=CC(=C1)Br)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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